Ferrugin

Description

Properties

IUPAC Name |

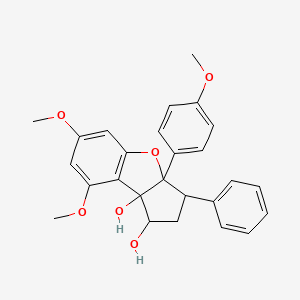

6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O6/c1-29-18-11-9-17(10-12-18)26-20(16-7-5-4-6-8-16)15-23(27)25(26,28)24-21(31-3)13-19(30-2)14-22(24)32-26/h4-14,20,23,27-28H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVZOJQBRVGMMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(CC(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Total Synthesis of Ferruginine and Related Alkaloids

Research efforts have focused on synthesizing ferrugine, a natural tropane alkaloid, via various advanced organic synthesis techniques. These methods include:

- Rhodium-catalyzed decomposition of vinyldiazomethanes in the presence of pyrroles to construct the azabicyclic framework, followed by deprotection and methylation steps (e.g., Davies' synthesis).

- Asymmetric cycloaddition reactions such as [6+2] cycloadditions promoted by metal catalysts to form the tropane skeleton (e.g., Rigby's synthesis).

- Intramolecular iminium ion cyclization of keto-acid derivatives derived from amino acids like glutamic acid to form the bicyclic structure with stereocontrol (e.g., Rapoport's synthesis).

- Lewis acid-induced rearrangements of aziridino cyclopropanes derived from dienes to generate the tropane core (e.g., Bäckvall's approach).

- Radical cyclization strategies , especially carbamoyl radicals generated from xanthates or dithiocarbamates, to forge the bridged bicyclic systems characteristic of Ferrugin.

Radical Chemistry and Carbamoyl Radical Precursors

The synthesis of this compound involves the generation of carbamoyl radicals, which are reactive intermediates capable of cyclizing onto unactivated alkenes or nitriles to form the complex ring systems:

- Dithiocarbamates as carbamoyl radical precursors : These compounds are synthesized from amines and carbon disulfide, then thermally or photochemically activated to generate radicals.

- Photomediated transannular cyclizations : Carbamoyl radicals generated from diethyldithiocarbamates undergo transannular cyclization onto pendant alkenes, forming bridged bicyclic systems.

- Thermal elimination of dithiocarbamates : After cyclization, the dithiocarbamate group is thermally eliminated to furnish the desired unsaturated intermediates.

Preparation of Cyclization Precursors

The synthesis of cyclization precursors involves:

- Formation of carbamoyl chlorides or imidazolides from suitable amines or acids.

- Elaboration of complex intermediates starting from commercially available compounds such as dimethyl 3,3-thiodipropanoate, which is coupled with enones or nitriles to produce advanced intermediates.

- Functional group manipulations including oxidation, reduction, and protection/deprotection steps to prepare suitable substrates for radical cyclization.

Key Data Table: Preparation Routes for this compound

| Method | Starting Materials | Key Reactions | Intermediate Features | Outcome |

|---|---|---|---|---|

| Rhodium-catalyzed decomposition | Vinyldiazomethanes + Pyrroles | [4+3] cycloaddition | Azabicyclic diene | Bicyclic skeleton of ferrugine |

| Radical cyclization | Dithiocarbamates + Pendant alkenes | Photomediated cyclization | Bridged 6-azabicyclic ring | Core ring system of ferruginine |

| Intramolecular iminium cyclization | Keto-acids from amino acids | Cyclization + reduction | Azabicyclic intermediates | Stereoselective formation of tropane core |

| Lewis acid rearrangement | Aziridino cyclopropanes | Acid-induced ring expansion | Tropane skeleton | Synthesis of racemic/favorable stereoisomers |

Chemical Reactions Analysis

Structural Analysis and Reactivity Predictions

Ferrugin’s structure (6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b]benzofuran-1,8b-diol) includes:

-

Electrophilic aromatic substitution (EAS) sites : Methoxy and hydroxyl groups activate the aromatic rings toward reactions like nitration or sulfonation .

-

Hydroxy groups : Potential for oxidation (e.g., to quinones) or esterification .

-

Cyclopenta[b]benzofuran core : Susceptible to ring-opening under acidic or basic conditions .

Predicted Reactivity Table:

Biological Activity and Mechanistic Insights

This compound exhibits AR-antagonistic action (IC₅₀ = 0.28 μM for 24a ), suggesting interactions with biological thiols or nucleophilic residues via its electrophilic moieties. No direct kinetic or thermodynamic data are available.

Comparative Analysis with Iron Oxide Systems

While unrelated structurally, iron oxide (Fe₂O₃) reactions provide insights into redox pathways that could indirectly influence this compound’s stability:

Thermochemical Data Gaps

No thermochemical values (ΔfH°, S°) for this compound exist in ATcT or NIST . Computational modeling or experimental calorimetry is needed to fill this gap.

Recommendations for Future Research

-

Synthetic Studies : Optimize DoE (Design of Experiments) protocols to explore reaction variables (e.g., catalysts, solvents) for this compound derivatization.

-

Kinetic Profiling : Use techniques like DSC to study thermal decomposition pathways.

-

Mechanistic Probes : Isotopic labeling (e.g., D₂O exchange) to track hydroxyl group reactivity.

Scientific Research Applications

Ferrugin has a wide range of applications in scientific research, including:

Chemistry: this compound is used as a model protein to study iron storage and release mechanisms. It is also employed in the synthesis of iron-based nanoparticles for catalysis and other applications.

Biology: this compound plays a vital role in cellular iron homeostasis and is used to study iron metabolism and related disorders. It is also a key component in the development of biosensors for detecting iron levels in biological samples.

Medicine: this compound is used in the diagnosis and treatment of iron-related disorders, such as anemia and hemochromatosis. It is also being explored as a drug delivery system for targeted therapies.

Industry: this compound is used in various industrial applications, including water treatment, where it helps remove iron contaminants.

Mechanism of Action

Ferrugin exerts its effects through its ability to bind and store iron. The protein consists of 24 subunits that form a hollow nanocage, capable of storing up to 4500 iron atoms. The iron is stored in the form of ferric iron (Fe³⁺) and is released in a controlled manner when needed by the cell. The release of iron is facilitated by the reduction of ferric iron to ferrous iron (Fe²⁺), which is then transported to various cellular targets. This mechanism helps maintain iron homeostasis and prevents iron toxicity .

Comparison with Similar Compounds

Ferrugin (Aglaia ferruginea)

- Structural Revision: Initially misclassified as an isoflavonoid, this compound was later revised to a benzofuran derivative (C₁₉H₁₈O₄) based on NMR and mass spectrometry data .

- Key Differences: Skeleton: this compound’s benzofuran core contrasts with Ferruginol’s tricyclic abietane structure.

Naringenin (Flavonoid)

- Structure: A flavanone with the formula C₁₅H₁₂O₅, featuring a phenylchromane backbone .

- Comparison: Molecular Weight: Naringenin (272.25 g/mol) is lighter than Ferruginol. Solubility: Naringenin’s hydroxyl groups enhance water solubility, whereas Ferruginol’s hydrophobicity limits its bioavailability . Bioactivity: Both compounds show antioxidant effects, but Naringenin is more studied for metabolic regulation .

Rocaglamides (Flavaglines)

- Structure : Tricyclic benzopyran derivatives from Aglaia species .

- Comparison: Biosynthesis: Rocaglamides derive from flavonoid pathways, unlike Ferruginol’s mevalonate-derived diterpenoid biosynthesis. Activity: Rocaglamides are potent anticancer agents via translation inhibition, whereas Ferruginol targets microbial membranes .

Functional Comparison with Analogous Phytochemicals

Table 1: Key Properties of Ferruginol and Analogues

Mass Spectrometry Data

- Ferruginol: Experimental mass 285.22493 (vs. calculated 286.22961), with a mass difference of -3.09 ppm .

- Naringenin: Exact mass 272.06847 (PubChem CID 439246), with characteristic fragmentation patterns for flavonoids .

Research Implications and Challenges

- Structural Misclassification: this compound’s initial misidentification as an isoflavonoid underscores the need for advanced spectroscopic validation in phytochemistry .

- Bioactivity Gaps: While Ferruginol’s antimicrobial mechanisms are well-documented, its pharmacokinetics (e.g., solubility, metabolism) lag behind Naringenin and Rocaglamides .

- Industrial Applications: Ferruginol’s hydrophobicity limits drug development, but nanoparticle encapsulation (e.g., zinc oxide carriers) could enhance delivery .

Biological Activity

Ferrugin, often associated with various biological contexts, has garnered attention for its potential pharmacological properties and ecological significance. This article delves into the biological activity of the compound, particularly focusing on its effects, mechanisms, and relevant case studies.

Overview of this compound

This compound is primarily derived from Bridelia ferruginea, a plant known for its diverse phytochemical composition and traditional medicinal uses. The biological activity of this compound encompasses a range of pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties.

Phytochemical Composition

The phytochemical profile of B. ferruginea includes:

- Flavonoids : Such as quercetin and myricetin.

- Phenolics : Including various caffeoylquinic acids.

- Triterpenes : Contributing to its therapeutic properties.

- Alkaloids : Known for various bioactivities.

| Phytochemical Class | Key Compounds | Biological Activity |

|---|---|---|

| Flavonoids | Quercetin, Myricetin | Antioxidant, Anti-inflammatory |

| Phenolics | Caffeoylquinic acids | Antimicrobial, Antioxidant |

| Triterpenes | Various triterpenoids | Anti-inflammatory |

| Alkaloids | Diverse alkaloids | Analgesic, Antimicrobial |

Biological Activities

- Anti-inflammatory Effects : this compound exhibits significant anti-inflammatory activity, which has been documented in various studies. It reduces the production of pro-inflammatory cytokines and mediators.

- Antioxidant Properties : The compound acts as a potent antioxidant by scavenging free radicals and enhancing the body’s defense mechanisms against oxidative stress.

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against a variety of pathogens, making it a candidate for therapeutic applications in infectious diseases.

- Anti-diabetic Effects : Some studies have shown that this compound can help regulate blood glucose levels and improve insulin sensitivity.

Case Study 1: Antimicrobial Efficacy

A study published in Phytotherapy Research evaluated the antimicrobial activity of extracts from B. ferruginea. The results demonstrated that the extracts inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 0.5 mg/mL for certain strains .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects of this compound were assessed in an animal model of arthritis. The treatment group showed a significant reduction in paw swelling compared to the control group, suggesting that this compound may modulate inflammatory pathways by inhibiting NF-kB signaling .

Case Study 3: Antioxidant Activity

A comparative study analyzed the antioxidant capacity of this compound using various assays (DPPH, ABTS). The findings indicated that this compound exhibited a higher antioxidant capacity than standard antioxidants like ascorbic acid, highlighting its potential as a natural antioxidant agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.